molecular formula C20H27N3O4 B2615671 2-(2-methoxyphenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide CAS No. 1049365-53-8

2-(2-methoxyphenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide

Cat. No. B2615671
CAS RN: 1049365-53-8
M. Wt: 373.453
InChI Key: PQJPRZQMYNFFFJ-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide, also known as MPMPA, is a chemical compound that has gained significant attention in scientific research. MPMPA is a potent inhibitor of a specific protein kinase, which makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Environmental Impact and Metabolism

The environmental presence and potential impacts of chemical compounds related to 2-(2-methoxyphenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide are subjects of increasing scientific scrutiny. Specifically, studies on compounds with structural similarities, focusing on their environmental fate, metabolism, and effects on biological systems, provide insights into the broader implications of such chemicals.

  • Environmental Fate and Biochemical Transformations : Research on chiral emerging pollutants, which share structural characteristics with the compound , demonstrates the complexity of environmental fate processes and biochemical transformations these compounds undergo. The differentiation in the behavior and effects of individual stereoisomers of pollutants, including their potential differential toxicological impacts, highlights the need for detailed understanding of these compounds in environmental contexts (Wong, 2006).

  • Metabolism and Pharmacological Activities : The metabolism and pharmacological activities of structurally related compounds, such as piracetam (a nootropic drug derived from γ-aminobutyric acid), have been extensively studied, revealing various biological activities and synthetic methodologies. Such research sheds light on the potential mechanisms of action and therapeutic uses of compounds within this chemical class (Dhama et al., 2021).

  • Degradation and Oxidation Processes : Advanced oxidation processes (AOPs) have been employed to treat aqueous media contaminated with acetaminophen, a compound with some functional similarities, leading to the generation of various by-products. This research provides valuable insights into the kinetics, mechanisms, and biotoxicity of degradation products, which could inform the understanding of environmental and health impacts of related compounds (Qutob et al., 2022).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-22-9-5-6-16(22)17(23-10-12-26-13-11-23)14-21-20(24)15-27-19-8-4-3-7-18(19)25-2/h3-9,17H,10-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJPRZQMYNFFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)COC2=CC=CC=C2OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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